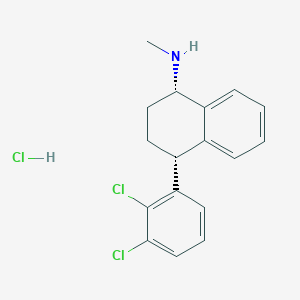
rac-cis-2,3-Dichloro Sertraline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-cis-2,3-Dichloro Sertraline Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Sertraline, a widely used antidepressant. The compound has the molecular formula C17H17Cl2N•HCl and a molecular weight of 342.69 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the reaction of 2,3-dichlorophenyl with 1,2,3,4-tetrahydro-N-methylnaphthalenamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
rac-cis-2,3-Dichloro Sertraline Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard and impurity marker in the synthesis of Sertraline.
Biology: The compound is used in studies to understand the biological pathways and mechanisms of Sertraline.
Medicine: Research involving this compound helps in the development of new antidepressant drugs and the improvement of existing ones.
Industry: It is used in the quality control and validation of Sertraline production processes.
Mecanismo De Acción
The mechanism of action of rac-cis-2,3-Dichloro Sertraline Hydrochloride is closely related to that of Sertraline. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation .
Comparación Con Compuestos Similares
rac-cis-2,3-Dichloro Sertraline Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Sertraline: The parent compound, widely used as an antidepressant.
2,3-Dichlorophenyl derivatives: Compounds with similar structural motifs but different functional groups.
Other Sertraline impurities: Various impurities formed during the synthesis of Sertraline.
The uniqueness of this compound lies in its specific dichloro substitution pattern, which influences its chemical reactivity and biological activity .
Propiedades
Número CAS |
1198084-29-5 |
|---|---|
Fórmula molecular |
C17H18Cl3N |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
(1R,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16-;/m1./s1 |
Clave InChI |
LDIZHWJFDILCKL-VQZRABBESA-N |
SMILES |
CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
SMILES isomérico |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
SMILES canónico |
CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Sinónimos |
(1S,4R)-4-(2,3-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methylnaphthalenamine Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















